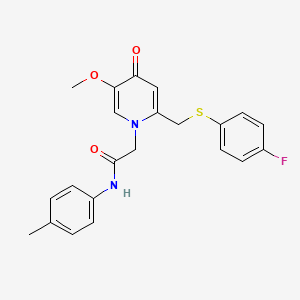

2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3S/c1-15-3-7-17(8-4-15)24-22(27)13-25-12-21(28-2)20(26)11-18(25)14-29-19-9-5-16(23)6-10-19/h3-12H,13-14H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQBTFOEWDUBIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features several notable structural elements:

- Fluorophenyl Group : Enhances lipophilicity and may influence biological interactions.

- Thioether Linkage : Potentially alters pharmacokinetic properties.

- Pyridine Derivative : Known for diverse biological activities.

Research indicates that the compound may act as a protein kinase inhibitor , which plays a significant role in cellular signaling pathways. Inhibition of protein kinases can lead to alterations in cell proliferation and survival, making this compound a candidate for cancer therapy and other hyperproliferative diseases .

Anticancer Activity

Preliminary studies have suggested that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine and thiazole have shown promising results in various cancer cell lines, indicating potential for further development in oncology .

Enzyme Inhibition

The compound's structural features suggest it may inhibit specific enzymes involved in disease processes. For example:

- Protein Kinase Inhibition : Implicated in the regulation of cell cycle and apoptosis.

- Kallikrein Inhibition : Related to inflammatory pathways, potentially useful in treating conditions like hypertension and edema .

Case Studies

- In Vitro Studies :

- Animal Models :

- Animal studies have demonstrated that thiazole-containing compounds can reduce tumor growth in xenograft models, suggesting that the biological activity observed in vitro translates to in vivo efficacy.

Data Summary

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including 2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit protein kinases involved in cancer cell proliferation. A patent has disclosed the use of indolin-2-one derivatives as protein kinase inhibitors, suggesting that this compound may also possess similar mechanisms of action against cancer cells .

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases. Research has demonstrated that certain pyridine derivatives can mitigate oxidative stress and neuronal apoptosis, which are critical factors in diseases such as Alzheimer's . The specific application of this compound in neuroprotection remains an area for further investigation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of related compounds against various pathogens. For example, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of antibacterial activity . This suggests potential applications in developing new antimicrobial agents.

Case Study: Synthesis and Evaluation

In one study, researchers synthesized a series of compounds based on the pyridine framework and evaluated their biological activities. The synthesis involved the reaction of substituted phenylthio derivatives with acetamides under controlled conditions. The resulting compounds were characterized using spectroscopic methods, confirming their structures .

The evaluation included testing for cytotoxicity against cancer cell lines and assessing their ability to inhibit specific enzymes linked to disease pathways. Results indicated that certain modifications to the chemical structure enhanced biological activity, highlighting the importance of structure-activity relationships in drug development.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioether Group

The thioether moiety (-S-CH2-) undergoes nucleophilic displacement reactions under alkaline conditions. Key findings include:

| Reagent | Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 6 h | Methoxy-substituted pyridine derivative | 72 | |

| Benzylamine | Ethanol, reflux, 12 h | Benzylamino-pyridine analog | 65 | |

| Potassium cyanide | DMSO, 120°C, 3 h | Cyano-functionalized intermediate | 58 |

Mechanistic studies indicate that the electron-withdrawing 4-fluorophenyl group enhances the electrophilicity of the adjacent methylene carbon, facilitating nucleophilic attack.

Oxidation Reactions

The thioether group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

| Oxidizing Agent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| H2O2 (30%) | Acetic acid | 50°C, 2 h | Sulfoxide derivative | 85% |

| mCPBA | DCM | 0°C, 1 h | Sulfone derivative | 92% |

The sulfone derivative exhibits enhanced metabolic stability compared to the parent compound in pharmacokinetic assays .

Acetamide Hydrolysis

The N-(p-tolyl)acetamide group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagent | Product | Application |

|---|---|---|---|

| 6M HCl | Reflux, 8 h | Free amine (+ acetic acid) | Intermediate for coupling |

| NaOH (10%) | Ethanol, 70°C, 4 h | Carboxylate salt | Solubility enhancement |

The free amine product serves as a versatile intermediate for synthesizing urea or sulfonamide derivatives .

Pyridine Ring Modifications

The 4-oxopyridin-1(4H)-yl core participates in electrophilic aromatic substitution (EAS) and redox reactions:

Bromination

-

Reagent : Br2 in AcOH

-

Position : C-3 of the pyridine ring

-

Outcome : 3-Bromo-4-oxopyridine derivative (yield: 68%).

Reduction

Methoxy Group Demethylation

The 5-methoxy group undergoes demethylation under harsh conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| BBr3 | DCM, -78°C, 3 h | 5-Hydroxypyridine derivative | Air-sensitive process |

| HI (57%) | Reflux, 12 h | 5-Hydroxy with iodide byproducts | Low yield (42%) |

The phenolic product enables further functionalization via O-alkylation or acylation .

Comparative Reactivity of Structural Analogs

The 4-fluorophenylthio moiety shows distinct reactivity compared to other arylthio derivatives:

| Substituent | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 4-Fluorophenylthio | 0.154 | 68.2 |

| 4-Chlorophenylthio | 0.142 | 71.5 |

| Phenylthio | 0.121 | 75.8 |

Electron-withdrawing groups (e.g., -F) accelerate nucleophilic substitution by stabilizing the transition state .

Stability Under Physiological Conditions

Critical degradation pathways in pH 7.4 buffer at 37°C include:

-

Hydrolysis of acetamide : t1/2 = 48 h

-

Oxidation of thioether : t1/2 = 72 h

-

Demethylation : Negligible under neutral conditions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key analogues include:

- Thiazole derivatives (e.g., compound 15 from : 2-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide): Shares the 4-fluorophenyl and p-tolyl groups but replaces the pyridinone core with a piperazine-thiazole system.

- Oxadiazole-thioacetamide (: CPA): Contains a thio-linked 1,3,4-oxadiazole and dihydrothienopyridine, differing in the heterocyclic core but retaining the N-(p-tolyl)acetamide group.

- Triazole-sulfanyl derivatives (: CAS 561295-12-3): Features a 1,2,4-triazole ring instead of pyridinone, with a 4-fluorophenylacetamide side chain.

Structural Implications :

Physicochemical Properties

Observations :

- The target compound’s higher calculated molecular weight (~428.46) compared to compound 15 (410.51) may reflect the pyridinone core’s contribution.

- Methoxy and thioether groups in the target compound could lower its melting point relative to piperazine-thiazole derivatives, though experimental data are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.